![molecular formula C14H9NS B14312277 9H-Thieno[2,3-b]carbazole CAS No. 114479-35-5](/img/structure/B14312277.png)
9H-Thieno[2,3-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thieno[2,3-b]carbazole is an aromatic heterocyclic compound that combines the structural features of both carbazole and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thieno[2,3-b]carbazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene with a suitable carbazole derivative under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the thieno-fused carbazole structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 9H-Thieno[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with various substituents on the carbazole or thiophene rings.
Scientific Research Applications
9H-Thieno[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of 9H-Thieno[2,3-b]carbazole and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, some derivatives inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells.
Comparison with Similar Compounds
9H-Carbazole: A structurally related compound with similar electronic properties but lacking the thiophene ring.
9H-Fluorene: Another biaryl compound with applications in organic electronics and pharmaceuticals.
Dibenzothiophene: A sulfur-containing heterocycle with similar chemical reactivity.
Uniqueness: 9H-Thieno[2,3-b]carbazole is unique due to the presence of both carbazole and thiophene rings, which impart distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications, particularly in the field of organic electronics, where its ability to facilitate charge transport and light emission is highly valued.
Properties
CAS No. |
114479-35-5 |
|---|---|
Molecular Formula |
C14H9NS |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
9H-thieno[2,3-b]carbazole |
InChI |
InChI=1S/C14H9NS/c1-2-4-12-10(3-1)11-7-9-5-6-16-14(9)8-13(11)15-12/h1-8,15H |
InChI Key |
JWPSJJSPEZKFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C(=C3)C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


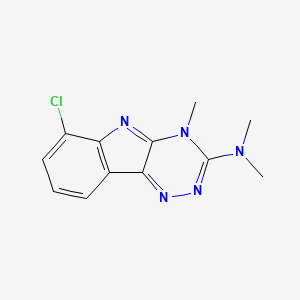

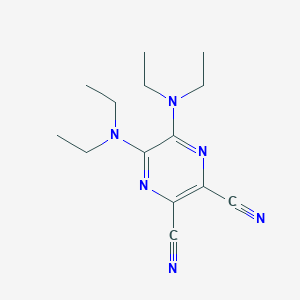
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
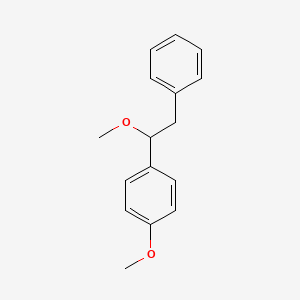
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
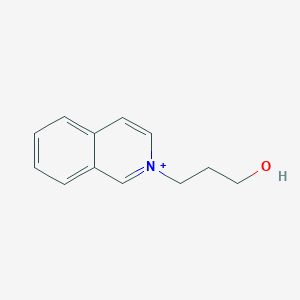
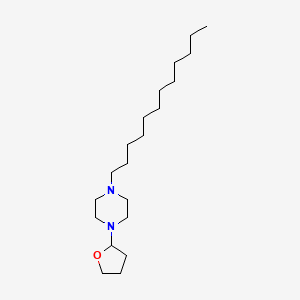
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
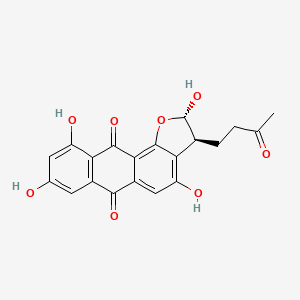
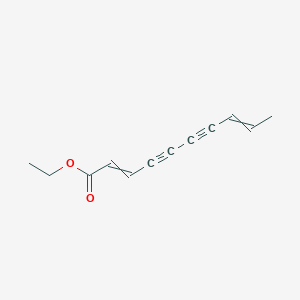

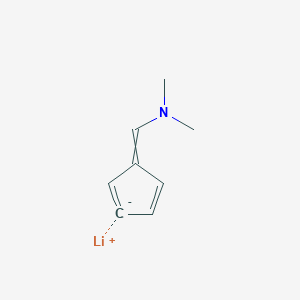
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
